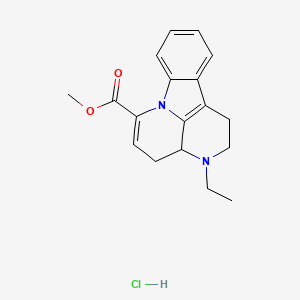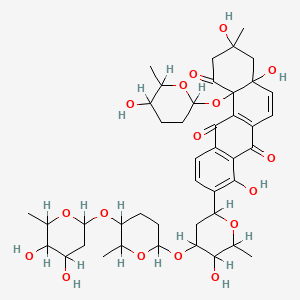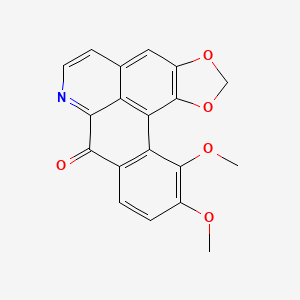
1-Bromo-4-tert-butylbenzene
概要
説明
1-Bromo-4-tert-butylbenzene is an organic compound with the molecular formula C10H13Br. It is a clear, colorless to slightly yellow liquid, known for its use in various organic synthesis processes. The compound is characterized by the presence of a bromine atom attached to a benzene ring, which also bears a tert-butyl group. This structure imparts unique chemical properties to the compound, making it valuable in both research and industrial applications .
作用機序
Target of Action
1-Bromo-4-tert-butylbenzene is a chemical compound that primarily targets organic synthesis reactions . It is used as a reagent in the synthesis of various organic compounds .
Mode of Action
The compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This reaction is a key step in the synthesis of other organic compounds.
Biochemical Pathways
The lithium-bromide exchange reaction is a part of the broader field of organic synthesis . The products of this reaction can be used in the synthesis of other compounds, such as 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940 .
Result of Action
The primary result of the action of this compound is the production of other organic compounds through synthesis reactions . These compounds can have a wide range of applications, depending on their specific structures and properties.
Action Environment
The efficacy and stability of this compound, like many chemical reagents, can be influenced by environmental factors such as temperature, solvent, and the presence of other chemicals . For example, the lithium-bromide exchange reactions it undergoes are performed at 0°C .
生化学分析
Biochemical Properties
1-Bromo-4-tert-butylbenzene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This compound is also used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940 . The interactions of this compound with enzymes, proteins, and other biomolecules are primarily through its bromine atom, which can participate in substitution reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. It is known that compounds similar to this compound can influence cell function by interacting with cellular membranes and proteins. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the bromine atom in this compound can participate in free radical reactions, potentially leading to oxidative stress in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. Additionally, this compound can undergo free radical reactions, which can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to strong oxidizing agents, acids, or bases . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including potential oxidative damage .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can cause adverse effects, including skin and eye irritation . The threshold effects and toxicological profile of this compound in animal models are essential for understanding its safety and potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to other organic molecules through substitution reactions. The compound interacts with enzymes such as n-butyllithium and tert-butyllithium, which facilitate its transformation into various derivatives . These metabolic pathways can affect the levels of metabolites and the overall metabolic flux in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its lipophilic nature. The compound can diffuse through cellular membranes and accumulate in lipid-rich areas. It may also interact with transporters and binding proteins that facilitate its movement within the cell . The distribution of this compound can influence its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles based on targeting signals or post-translational modifications. For example, its lipophilic nature may direct it to the endoplasmic reticulum or lipid droplets within the cell .
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-tert-butylbenzene can be synthesized through the bromination of tert-butylbenzene. The process involves adding bromine to tert-butylbenzene in the presence of a catalyst, such as iron powder, at room temperature. The reaction mixture is then heated to 35-40°C and stirred for several hours. After the reaction is complete, the mixture is cooled, filtered, and washed with sodium sulfite solution, sodium hydroxide solution, and water. The product is then dried and distilled under reduced pressure to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
化学反応の分析
Types of Reactions: 1-Bromo-4-tert-butylbenzene primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, alkoxide ions, or amines, under appropriate conditions.
Lithium-Bromide Exchange Reactions: The compound reacts with n-butyllithium or tert-butyllithium at low temperatures (0°C) to form the corresponding lithium derivative
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Lithium-Bromide Exchange: n-Butyllithium or tert-butyllithium in hexane or ether solvents at 0°C
Major Products:
Nucleophilic Substitution: Depending on the nucleophile used, products can include 4-tert-butylphenol, 4-tert-butylaniline, or other substituted benzene derivatives.
Lithium-Bromide Exchange: The major product is the corresponding lithium derivative, which can be further used in various organic synthesis reactions
科学的研究の応用
1-Bromo-4-tert-butylbenzene is widely used in scientific research, particularly in organic chemistry. Some of its applications include:
Synthesis of Boronic Acids: It is used in the synthesis of 4-tert-butyl-phenylboronic acid, which is a valuable intermediate in Suzuki coupling reactions
Pharmaceutical Research: The compound is used in the synthesis of analogs of CP-47,497 and CP-55,940, which are studied for their potential therapeutic effects
Material Science: It serves as a building block for the synthesis of various polymers and advanced materials
類似化合物との比較
- 1-Bromo-3,5-di-tert-butylbenzene
- 1-Bromo-2,4,6-tri-tert-butylbenzene
- 4-tert-Butylbenzyl bromide
Comparison: 1-Bromo-4-tert-butylbenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 1-Bromo-3,5-di-tert-butylbenzene and 1-Bromo-2,4,6-tri-tert-butylbenzene, it has fewer steric hindrances, making it more reactive in certain substitution reactions. Additionally, its tert-butyl group provides steric protection, enhancing its stability compared to simpler bromo-substituted benzenes .
特性
IUPAC Name |
1-bromo-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCAGOVGSDHHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192805 | |
| Record name | 1-Bromo-4-(1,1-dimethylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3972-65-4 | |
| Record name | 1-Bromo-4-tert-butylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3972-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(1,1-dimethylethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3972-65-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-4-(1,1-dimethylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(1,1-dimethylethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1-Bromo-4-tert-butylbenzene in synthetic chemistry?
A1: this compound serves as a valuable reagent in various synthetic transformations. One prominent application is its use in lithium-halogen exchange reactions. For example, reacting this compound with n-butyllithium or tert-butyllithium results in the formation of (4-tert-butylphenyl)lithium. [] This organolithium species is a versatile intermediate for introducing the 4-tert-butylphenyl group into other molecules.
Q2: Can you describe a method for synthesizing 4-Tert-butylphenylboronic acid using this compound as a starting material?
A3: Yes, 4-Tert-butylphenylboronic acid can be synthesized by reacting this compound with trimethyl borate in the presence of magnesium. [, ] This reaction proceeds through the formation of a Grignard reagent intermediate. The reaction conditions, such as the molar ratio of reagents and the temperature, significantly influence the yield of 4-Tert-butylphenylboronic acid.
Q3: What analytical techniques are typically employed to characterize 4-Tert-butylphenylboronic acid?
A4: Mass spectrometry and proton nuclear magnetic resonance (1H NMR) spectroscopy are common techniques used to identify and characterize 4-Tert-butylphenylboronic acid. [] These methods provide information about the molecular weight, structure, and purity of the synthesized compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


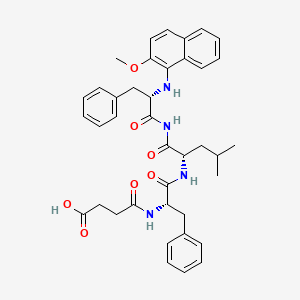
![4-[(3s,3Ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one](/img/structure/B1210462.png)
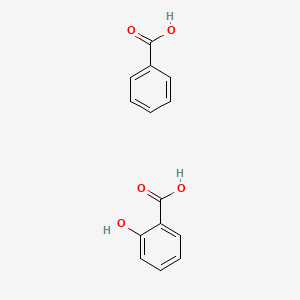
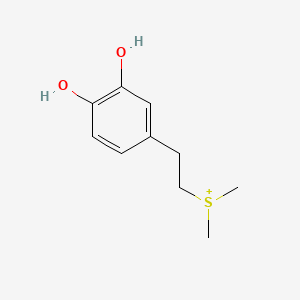
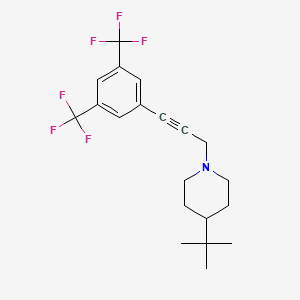
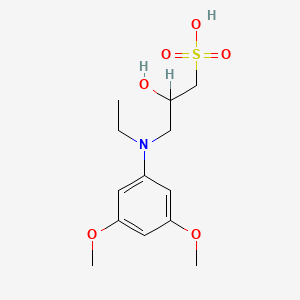
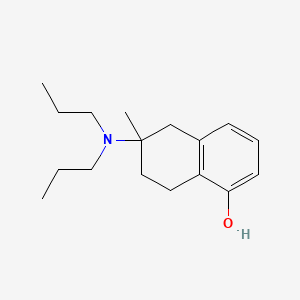
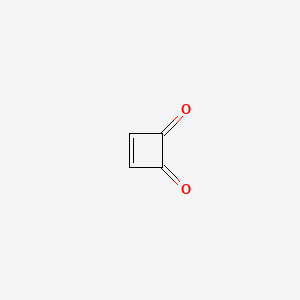
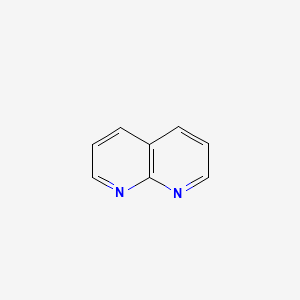
![Acido ursulcolico [Italian]](/img/structure/B1210475.png)
